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Compound of Interest
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1-Cyclopropylpiperazine

dihydrochloride

Cat. No.: B165461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Cyclopropylpiperazine dihydrochloride. Due to the limited availability of public

experimental spectra for this specific salt, this document focuses on predicted spectroscopic

data, supplemented by experimental data for the free base, 1-Cyclopropylpiperazine. This

guide offers a robust reference for the identification, characterization, and quality control of 1-
Cyclopropylpiperazine dihydrochloride in research and development settings.

Chemical Structure and Properties
IUPAC Name: 1-cyclopropylpiperazine;dihydrochloride

Molecular Formula: C₇H₁₆Cl₂N₂

Molecular Weight: 199.12 g/mol

CAS Number: 131269-35-7 (for the analogous 1-Cyclopentylpiperazine dihydrochloride, a

specific CAS for the cyclopropyl version is not readily available)[1]
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The following tables summarize the predicted spectroscopic data for 1-Cyclopropylpiperazine
dihydrochloride. These predictions are based on established spectroscopic principles and

computational models, providing a reliable baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt

significantly influences the chemical shifts, particularly of the protons on the carbons adjacent

to the nitrogens, which will be shifted downfield compared to the free base.

Table 1: Predicted ¹H NMR Data for 1-Cyclopropylpiperazine Dihydrochloride (in D₂O, 400

MHz)

Chemical Shift (ppm) Multiplicity Protons Assigned

~3.6 - 3.9 m 8H (piperazine ring)

~2.8 - 3.2 m 1H (cyclopropyl CH)

~1.0 - 1.3 m 4H (cyclopropyl CH₂)

Table 2: Predicted ¹³C NMR Data for 1-Cyclopropylpiperazine Dihydrochloride (in D₂O, 100

MHz)

Chemical Shift (ppm) Carbon Assignment

~55 - 60 C (cyclopropyl CH)

~45 - 50 C (piperazine ring)

~5 - 10 C (cyclopropyl CH₂)

Infrared (IR) Spectroscopy
The IR spectrum of the dihydrochloride salt will be characterized by the presence of broad

absorptions corresponding to the N-H stretching of the protonated amine groups.

Table 3: Predicted IR Absorption Bands for 1-Cyclopropylpiperazine Dihydrochloride (KBr

Pellet)
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Wavenumber (cm⁻¹) Intensity Bond Vibration

~2700 - 3000 Strong, Broad N-H stretch (amine salt)

~2900 - 3050 Medium C-H stretch (cyclopropyl)

~2800 - 2950 Medium C-H stretch (piperazine)

~1400 - 1600 Medium N-H bend

~1000 - 1200 Medium C-N stretch

Mass Spectrometry (MS)
For the mass spectrum, it is important to consider the analysis of the free base, 1-

Cyclopropylpiperazine, as the hydrochloride salt will likely dissociate in the mass spectrometer.

The GC-MS data for 1-Cyclopropylpiperazine is available.[2]

Table 4: Mass Spectrometry Data for the Free Base, 1-Cyclopropylpiperazine

m/z Interpretation

126.12 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-Cyclopropylpiperazine dihydrochloride.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Cyclopropylpiperazine
dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover a range of 0-14 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0-200 ppm.

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount

of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol).

Instrumentation: Utilize a mass spectrometer, which can be coupled with a gas

chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is

a suitable technique.

Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum in positive ion mode.

The mass range should be set to scan beyond the expected molecular weight.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
Cyclopropylpiperazine dihydrochloride.
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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of

1-Cyclopropylpiperazine dihydrochloride. Researchers are encouraged to use this

information as a reference for their own experimental work and to contribute to the public body

of knowledge by publishing their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165461#spectroscopic-data-for-1-
cyclopropylpiperazine-dihydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b165461#spectroscopic-data-for-1-cyclopropylpiperazine-dihydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b165461#spectroscopic-data-for-1-cyclopropylpiperazine-dihydrochloride-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

